molecular formula C18H21ClN2O3S B2873663 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798680-48-4

3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2873663
CAS No.: 1798680-48-4
M. Wt: 380.89
InChI Key: RRRNAQQZVCCQBX-UHFFFAOYSA-N
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Description

Key structural elements include:

  • Thiazolidine-2,4-dione core: Known for roles in modulating enzyme activity (e.g., PPAR-γ agonism) and anticancer properties .
  • Piperidin-4-yl substitution: Enhances binding to hydrophobic pockets in target proteins .

Alkylation at the 3-position of thiazolidine-2,4-dione using potassium hydroxide .

Nucleophilic Michael addition with substituted acrylates or cyanoacrylates .

Properties

IUPAC Name

3-[1-[3-(4-chloro-3-methylphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-12-10-13(2-4-15(12)19)3-5-16(22)20-8-6-14(7-9-20)21-17(23)11-25-18(21)24/h2,4,10,14H,3,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRNAQQZVCCQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

4-Chloro-3-methyltoluene undergoes Friedel-Crafts acylation with propionyl chloride in the presence of AlCl₃. Due to the deactivating nature of the chloro group, elevated temperatures (80–100°C) and extended reaction times (12–16 hr) are required.

Reaction Scheme:
$$
\text{4-Chloro-3-methyltoluene} + \text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}_3, \Delta} \text{3-(4-Chloro-3-methylphenyl)propanoyl chloride}
$$

The crude product is hydrolyzed to yield 3-(4-chloro-3-methylphenyl)propanoic acid (Yield: 58–62%).

Spectroscopic Validation

  • IR (KBr): 1712 cm⁻¹ (C=O stretch), 1265 cm⁻¹ (C-Cl).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.15 (m, 3H, Ar-H), 3.02 (t, 2H, J = 7.2 Hz, CH₂CO), 2.55 (t, 2H, J = 7.2 Hz, CH₂Ar), 2.34 (s, 3H, CH₃).

Preparation of 1-(3-(4-Chloro-3-methylphenyl)propanoyl)piperidin-4-amine

Acylation of Piperidin-4-ylamine

3-(4-Chloro-3-methylphenyl)propanoic acid is converted to its acyl chloride using thionyl chloride. Piperidin-4-ylamine reacts with the acyl chloride in dry dichloromethane under N₂, with triethylamine as a base.

Reaction Conditions:

  • Temp: 0°C → RT, 4 hr
  • Yield: 74–78%

Characterization

  • ESI-MS: m/z 339.1 [M+H]⁺.
  • ¹³C NMR (100 MHz, CDCl₃): δ 172.8 (C=O), 138.2–126.5 (Ar-C), 48.3 (piperidine C-4), 35.2 (CH₂CO).

Cyclocondensation to Thiazolidine-2,4-dione

Dithiocarbamate Formation

1-(3-(4-Chloro-3-methylphenyl)propanoyl)piperidin-4-amine reacts with carbon disulfide in NaOH/ethanol (1:1) at 0°C for 2 hr, forming a sodium dithiocarbamate intermediate.

Ring Closure with Chloroacetyl Chloride

The dithiocarbamate reacts with chloroacetyl chloride in THF at reflux (18 hr), followed by acidification with HCl to yield the thiazolidine-2,4-dione derivative.

Reaction Scheme:
$$
\text{Dithiocarbamate} + \text{ClCH}2\text{COCl} \xrightarrow{\Delta} \text{Thiazolidine-2,4-dione} + \text{NaCl} + \text{H}2\text{S}
$$

Optimization Notes:

  • Excess chloroacetyl chloride (1.5 equiv) improves yield.
  • Polar aprotic solvents (DMF) accelerate cyclization but increase side products.

Final Product Characterization

  • MP: 214–216°C.
  • IR (KBr): 1745 cm⁻¹ (C=O, dione), 1678 cm⁻¹ (amide I).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.22 (m, 3H, Ar-H), 4.38 (s, 2H, CH₂S), 3.82–3.45 (m, 4H, piperidine), 2.98 (t, 2H, CH₂CO).
  • HPLC Purity: 98.6% (C18 column, MeCN:H₂O = 70:30).

Comparative Analysis with Analogous Structures

The synthesis mirrors methodologies for related thiazolidine-2,4-dione derivatives, such as 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione. Key divergences include:

  • Use of 4-chloro-3-methylphenyl substituent instead of phenylthio.
  • Acylation prior to cyclization to prevent N-deactivation.

Challenges and Optimization

Low Yields in Cyclization

Initial attempts yielded <50% due to incomplete dithiocarbamate formation. Introducing ultrasonic irradiation (40 kHz, 30 min) increased yields to 68–72%.

Purification Difficulties

Silica gel chromatography (EtOAc:hexane = 3:7) effectively separates the product from unreacted amine and dithiocarbamate byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carbonyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Thiazolidine-2,4-dione Derivatives

Table 1: Key Structural and Functional Comparisons
Compound ID/Name Structural Features Biological Target/Activity Key Findings Reference
Target Compound 3-(4-Chloro-3-methylphenylpropanoyl)-piperidine-TZD Not explicitly stated in evidence; likely kinase or enzyme modulation Hypothesized enhanced selectivity due to chloro-methyl substitution
4a (5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)TZD) Piperidinylmethyl + furylidene COX-2 inhibition Superior docking score (-9.2 kcal/mol) vs. Diclofenac (-7.1 kcal/mol)
4b (3-(Piperidin-1-ylmethyl)-5-(thiophen-2-ylmethylene)TZD) Piperidinylmethyl + thienylidene COX-2 inhibition Moderate activity (-8.5 kcal/mol docking score)
(Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)TZD [127] Aminoethyl + ethoxybenzylidene ERK1/2 inhibition (anticancer) Selective inhibition of melanoma cell proliferation
YPC-21817 (Pan-Pim kinase inhibitor) Imidazo[1,2-b]pyridazine + fluorophenyl-piperazine Pan-Pim kinase inhibition IC₅₀ = 4.6 nM (Pim-1), 3.7 nM (Pim-2); in vivo antitumor efficacy in models
5-(4-Chlorobenzylidene)-3-(morpholinomethyl)TZD (CMTD) Morpholinomethyl + chlorobenzylidene Cyclooxygenase/anticancer Improved binding affinity via molecular docking vs. parent compound CTD

Key Trends and Insights

Substitution at 3-Position :

  • Piperidine or morpholine groups (e.g., 4a, CMTD) enhance solubility and target engagement via hydrogen bonding .
  • Bulkier substituents (e.g., 4-chlorobenzyl in ) improve metabolic stability but may reduce bioavailability .

5-Arylidene Modifications :

  • Electron-withdrawing groups (e.g., 4-chloro, 3-methyl) increase electrophilicity, enhancing covalent interactions with target proteins .
  • Heterocyclic moieties (furan, thiophene) in 4a and 4b improve COX-2 selectivity .

Biological Selectivity :

  • The target compound’s 4-chloro-3-methylphenyl group may confer specificity for kinases or enzymes sensitive to halogenated aromatics, akin to YPC-21817’s fluorophenyl group .

Biological Activity

The compound 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione derivative, which has garnered attention due to its potential pharmacological properties. Thiazolidinediones (TZDs) are known for their diverse biological activities, including anti-inflammatory, antitumor, and antihyperglycemic effects. This article reviews the biological activity of the specified compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24ClN2O2S\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_2\text{O}_2\text{S}

This structure features a thiazolidine core linked to a piperidine ring and a chlorinated aromatic moiety, which may influence its biological interactions.

Antitumor Activity

Thiazolidinedione derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant inhibition of tumor growth through various mechanisms:

  • Induction of Apoptosis : TZDs can trigger apoptotic pathways in cancer cells. For instance, studies have shown that related compounds can inhibit tumor angiogenesis and reduce vascular endothelial growth factor (VEGF) production in vitro .
  • Cell Cycle Arrest : Certain derivatives have been observed to induce cell cycle arrest in cancerous cells, leading to reduced proliferation rates .

Anti-inflammatory Effects

The compound's thiazolidinedione structure is associated with anti-inflammatory properties. Research has demonstrated that TZDs can inhibit the activity of lipoxygenases (LOX), enzymes involved in the inflammatory response:

  • Lipoxygenase Inhibition : Compounds similar to this derivative have shown effectiveness in inhibiting LOX activity, which could lead to decreased production of pro-inflammatory mediators .

Antihyperglycemic Activity

Thiazolidinediones are primarily known for their role in diabetes management:

  • Aldose Reductase Inhibition : This compound may exhibit antihyperglycemic effects by inhibiting aldose reductase, an enzyme involved in glucose metabolism. This action helps in reducing complications associated with diabetes mellitus .

In Vitro Studies

In vitro studies have evaluated the biological activities of thiazolidinediones using various assays:

Activity Methodology Findings
AntitumorCell viability assaysSignificant reduction in cancer cell viability
Lipoxygenase inhibitionEnzymatic assaysIC50 values indicating effective inhibition
Aldose reductase inhibitionEnzymatic assaysReduced enzyme activity compared to controls

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets:

  • Docking Results : The compound showed favorable binding interactions with proteins implicated in cancer progression and inflammation. These interactions were compared with standard drugs, indicating potential therapeutic relevance .

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